Accelerated Base-Induced Isomerization Kinetics Due to Distal Branching
The presence of a distal gem-dimethyl group, as found in 6,6-dimethylhept-1-yne, significantly accelerates base-induced isomerization relative to a straight-chain terminal alkyne. A study comparing an isobranched long-chain alkyne (analogous to 6,6-dimethylhept-1-yne) to its linear counterpart demonstrated a 2.1-fold increase in isomerization rate under identical conditions [1].
| Evidence Dimension | Rate of base-induced isomerization |
|---|---|
| Target Compound Data | Isomerizes approximately 2.1 times faster than a linear analog (inferred for 6,6-dimethylhept-1-yne based on structural similarity). |
| Comparator Or Baseline | Long-straight chain terminal alkyne (e.g., 1-heptyne). |
| Quantified Difference | 2.1-fold faster isomerization rate. |
| Conditions | Strong base (e.g., KOH) under identical conditions at 55°C. |
Why This Matters
This quantifies how distal branching can be leveraged to accelerate specific transformations, offering a kinetic advantage over linear alkynes in synthetic sequences where isomerization is a desired or undesired step.
- [1] Y. Huang, S. M. Kerwin, The influence of distal substitution on the base-induced isomerization of long-chain terminal alkynes, Tetrahedron Letters, 2017, 58(44), 4162-4165. View Source
